N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloropropyl group attached to the indole ring and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Indole Formation: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Amide Formation: The final step involves the reaction of the N-alkylated indole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the chloropropyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or thioethers can be formed.
Oxidation Products: Oxidation can lead to the formation of indole-2-carboxylic acids or other oxidized derivatives.
Hydrolysis Products: Hydrolysis yields 2-methoxybenzoic acid and the corresponding amine derivative.
Scientific Research Applications
N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses both an indole ring and a methoxybenzamide moiety, making it a versatile molecule for various applications.
Properties
CAS No. |
89680-71-7 |
---|---|
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[3-(3-chloropropyl)-1-methylindol-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-23-17-11-5-3-8-14(17)15(10-7-13-21)19(23)22-20(24)16-9-4-6-12-18(16)25-2/h3-6,8-9,11-12H,7,10,13H2,1-2H3,(H,22,24) |
InChI Key |
GZVUPXFRZRSDQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3OC)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.